molecular formula C13H19NO3 B130698 Salbutamon CAS No. 156547-62-5

Salbutamon

Cat. No.: B130698
CAS No.: 156547-62-5
M. Wt: 237.29 g/mol
InChI Key: WHJAFZHZZCVHJI-UHFFFAOYSA-N
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Description

Salbutamol, also known as albuterol, is a medication that opens up the medium and large airways in the lungs. It is a short-acting beta2-adrenergic receptor agonist that causes relaxation of airway smooth muscle. Salbutamol is commonly used to treat asthma, including asthma attacks and exercise-induced bronchoconstriction, as well as chronic obstructive pulmonary disease (COPD) . It may also be used to treat high blood potassium levels .

Preparation Methods

Salbutamol can be synthesized through various methods. One common synthetic route involves the use of substituted acetophenones. The process begins with the chloromethylation of 4-hydroxyacetophenone using formaldehyde in concentrated hydrochloric acid. This is followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate, resulting in the formation of a diacetate. Bromination of the diacetate yields a bromo ketone, which is then reacted with N-(tert-butyl)benzylamine. The final step involves the reduction of the alkyl carbonyl group to a primary alcohol using sodium borohydride or potassium borohydride in the presence of acidic additives .

Chemical Reactions Analysis

Salbutamol undergoes various chemical reactions, including:

    Oxidation: Salbutamol can be oxidized to form corresponding quinones.

    Reduction: The reduction of the alkyl carbonyl group to a primary alcohol is a key step in its synthesis.

    Substitution: Chloromethylation and bromination are examples of substitution reactions involved in its synthesis.

Common reagents used in these reactions include formaldehyde, concentrated hydrochloric acid, acetic anhydride, acetic acid, sodium acetate, bromine, N-(tert-butyl)benzylamine, sodium borohydride, and potassium borohydride .

Scientific Research Applications

Salbutamol has a wide range of scientific research applications:

Mechanism of Action

Salbutamol works by stimulating specific receptors called beta2-adrenergic receptors. When these receptors are activated, the smooth muscles surrounding the bronchial tubes relax, allowing the airways to expand and facilitate easier airflow. This mechanism is particularly effective in relieving bronchospasm and improving breathing in patients with asthma and COPD .

Comparison with Similar Compounds

Salbutamol is often compared with other beta2-adrenergic receptor agonists such as terbutaline and adrenaline (epinephrine).

    Terbutaline: Similar to salbutamol, terbutaline has a tertiary butyl sidechain and a different arrangement of hydroxyl groups on the benzene ring. This makes it a 1,3-diol rather than a 1,2-diol as in adrenaline.

    Adrenaline (Epinephrine): Adrenaline has a similar structure to salbutamol but with a hydroxyl group instead of a hydroxymethyl group and a methyl group instead of a tertiary butyl group.

Salbutamol’s selectivity for beta2 receptors makes it particularly effective for pulmonary applications with fewer cardiovascular side effects compared to non-selective agonists like adrenaline .

Properties

IUPAC Name

2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,14-16H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJAFZHZZCVHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166095
Record name Salbutamon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156547-62-5
Record name Salbutamon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156547625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salbutamon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALBUTAMON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0IO19163J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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